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Compound of Interest

5,8-Dimethoxy-2-methylquinolin-4-
Compound Name: |
o

Cat. No.: B1361847

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for quinolin-4-ol
derivatives structurally related to 5,8-Dimethoxy-2-methylquinolin-4-ol. Due to a lack of
published spectroscopic data for the specific target compound, this document focuses on its
isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and the closely related analog, 8-Methoxy-
2-methylquinolin-4-ol. A general synthetic protocol for the preparation of such quinolin-4-ol
systems is also detailed.

Spectroscopic Data of Quinolin-4-ol Analogs

The following tables summarize the available spectroscopic data for key analogs of 5,8-
Dimethoxy-2-methylquinolin-4-ol. These data are essential for the structural elucidation and
characterization of novel compounds within this chemical class.

Table 1: Mass Spectrometry Data for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
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Parameter Value Reference
Molecular Formula C12H13NOs3 [1]
Molecular Weight 219.24 g/mol [1]
Exact Mass 219.08954328 Da [1]
Key Mass Fragments (m/z) 219, 204, 103 [1]

Table 2: Spectroscopic Data for 8-Methoxy-2-methylquinolin-4-ol

Parameter Value Reference
Molecular Formula C11H11NO2 [2]
Molecular Weight 189.21 g/mol [2]
Exact Mass 189.078978594 Da [2]
'H NMR Data available through 2]

SpectraBase

m/z Top Peak: 189, 2nd
Mass Spectrometry (GC-MS) ) . [2]
Highest: 174, 3rd Highest: 118

Experimental Protocols

A general and robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach
reaction. The following protocol is a representative procedure that can be adapted for the
synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol from 2,5-dimethoxyaniline and ethyl
acetoacetate.

Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol (Proposed)
e Step 1: Formation of the B-anilinocrotonate intermediate.

o To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1
equivalents).
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o A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic
acid) is added.

o The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis
indicates the consumption of the starting aniline.

o The solvent is removed under reduced pressure to yield the crude ethyl 3-((2,5-
dimethoxyphenyl)amino)but-2-enoate.

o Step 2: Cyclization to the quinolin-4-ol.

o The crude intermediate from Step 1 is added to a high-boiling point solvent, such as
diphenyl ether or Dowtherm A.

o The mixture is heated to approximately 250 °C for 30-60 minutes.
o The reaction is monitored by TLC for the formation of the product.

o Upon completion, the reaction mixture is cooled to room temperature, and the precipitated
solid is collected by filtration.

o The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the
high-boiling point solvent.

o The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol
or a mixture of DMF and water) to afford pure 5,8-Dimethoxy-2-methylquinolin-4-ol.

Spectroscopic Analysis

The synthesized compound would then be characterized using standard spectroscopic
techniques:

e 1H and 3C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer
using a suitable deuterated solvent, such as DMSO-ds or CDCls.

o Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition and exact mass of the synthesized compound.
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e UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent such as
ethanol or methanol to determine the wavelengths of maximum absorption (Amax).

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical workflow for 5,8-
Dimethoxy-2-methylquinolin-4-ol.

Synthesis Stage

Diphenyl ether, ~250°C _ (‘High-
i) Cyclization Recrystalization;

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 5,8-Dimethoxy-2-methylquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of Substituted
Quinolin-4-ols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361847#5-8-dimethoxy-2-methylquinolin-4-ol-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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